Dihydrosimvastatin-3',5'-diol
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Overview
Description
3’,5’-Dihydrodiol Simvastatin (Mixture of Diastereomers) is a metabolite of simvastatin, a widely used lipid-lowering agent. Simvastatin is a member of the statin class of drugs, which are inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The compound 3’,5’-Dihydrodiol Simvastatin is formed through the metabolic processes involving simvastatin and is characterized by the presence of dihydrodiol groups at the 3’ and 5’ positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dihydrodiol Simvastatin involves the metabolic transformation of simvastatin. This transformation can be achieved through enzymatic oxidation processes. Specifically, the compound is generated through the action of cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the simvastatin molecule .
Industrial Production Methods
Industrial production of 3’,5’-Dihydrodiol Simvastatin typically involves the use of biocatalysts to facilitate the oxidation of simvastatin. This process can be optimized by controlling reaction conditions such as temperature, pH, and the concentration of the biocatalyst. The use of recombinant enzymes and microbial systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dihydrodiol Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional hydroxylated metabolites.
Reduction: Reduction reactions can convert the dihydrodiol groups back to their original forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving 3’,5’-Dihydrodiol Simvastatin include:
Oxidizing agents: Such as hydrogen peroxide and molecular oxygen.
Reducing agents: Such as sodium borohydride.
Catalysts: Including cytochrome P450 enzymes and other biocatalysts.
Major Products Formed
The major products formed from the reactions of 3’,5’-Dihydrodiol Simvastatin include various hydroxylated and reduced derivatives. These products can have different pharmacological properties and can be used for further research and development .
Scientific Research Applications
3’,5’-Dihydrodiol Simvastatin has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of simvastatin metabolites.
Biology: It is used in studies investigating the metabolic pathways and enzymatic processes involved in the biotransformation of statins.
Medicine: Research on 3’,5’-Dihydrodiol Simvastatin contributes to understanding the pharmacokinetics and pharmacodynamics of simvastatin and its metabolites, which can inform dosing strategies and therapeutic applications.
Industry: The compound is used in the development of new formulations and drug delivery systems for statins
Mechanism of Action
The mechanism of action of 3’,5’-Dihydrodiol Simvastatin involves its interaction with HMG-CoA reductase, similar to simvastatin. The compound inhibits the enzyme, leading to a decrease in the synthesis of cholesterol. This inhibition is achieved through competitive binding to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound from which 3’,5’-Dihydrodiol Simvastatin is derived.
Lovastatin: Another statin with a similar structure and mechanism of action.
Atorvastatin: A statin with a different structure but similar lipid-lowering effects.
Rosuvastatin: A statin with a higher potency and different pharmacokinetic profile
Uniqueness
3’,5’-Dihydrodiol Simvastatin is unique due to the presence of dihydrodiol groups at the 3’ and 5’ positions, which are not found in the parent compound simvastatin or other similar statins. This structural difference can influence its pharmacological properties and metabolic pathways, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H40O7 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[(1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16-,17+,19?,20+,22-,23?/m1/s1 |
InChI Key |
MRCKOKWQDZYFLT-IHHACARCSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C(C2=CC([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)O)C |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Origin of Product |
United States |
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